5-[Bis(propan-2-yl)amino]pyridine-3-carboxylic acid

Lipophilicity Drug-likeness Membrane permeability

5-[Bis(propan-2-yl)amino]pyridine-3-carboxylic acid (5-(diisopropylamino)nicotinic acid; CAS 2060039-23-6; molecular formula C₁₂H₁₈N₂O₂; molecular weight 222.28 g/mol) is a 5-dialkylamino-substituted pyridine-3-carboxylic acid derivative. The compound belongs to the aminopyridinecarboxylic acid class, which serves as a privileged scaffold in medicinal chemistry and agrochemical research.

Molecular Formula C12H18N2O2
Molecular Weight 222.28 g/mol
Cat. No. B13175323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[Bis(propan-2-yl)amino]pyridine-3-carboxylic acid
Molecular FormulaC12H18N2O2
Molecular Weight222.28 g/mol
Structural Identifiers
SMILESCC(C)N(C1=CN=CC(=C1)C(=O)O)C(C)C
InChIInChI=1S/C12H18N2O2/c1-8(2)14(9(3)4)11-5-10(12(15)16)6-13-7-11/h5-9H,1-4H3,(H,15,16)
InChIKeyNQKNRFSUEYRIPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[Bis(propan-2-yl)amino]pyridine-3-carboxylic Acid (CAS 2060039-23-6): Chemical Identity, Class, and Procurement Baseline


5-[Bis(propan-2-yl)amino]pyridine-3-carboxylic acid (5-(diisopropylamino)nicotinic acid; CAS 2060039-23-6; molecular formula C₁₂H₁₈N₂O₂; molecular weight 222.28 g/mol) is a 5-dialkylamino-substituted pyridine-3-carboxylic acid derivative . The compound belongs to the aminopyridinecarboxylic acid class, which serves as a privileged scaffold in medicinal chemistry and agrochemical research [1]. The key structural feature differentiating this compound from its closest in-class analogs is the sterically demanding, branched N,N-diisopropylamino substituent at the pyridine 5-position, which confers distinct lipophilicity, conformational restriction, and receptor-interaction geometry compared to linear or less bulky dialkylamino counterparts [2].

Why 5-Dialkylamino Nicotinic Acid Analogs Cannot Be Interchanged: The Diisopropylamino Differentiation Hypothesis


Within the 5-dialkylamino pyridine-3-carboxylic acid series, seemingly minor variations in the N-alkyl substituent—from dimethyl to diethyl to diisopropyl—produce substantial differences in lipophilicity, steric bulk, conformational entropy, and target-binding geometry that preclude simple interchangeability [1]. Patent literature explicitly demonstrates that 5-dialkylamino substitution confers superior herbicidal activity over the corresponding 5-monoalkylamino analogs, establishing that the nature of the amino substituent—not merely its presence—governs bioactivity [2]. Furthermore, the branched isopropyl groups restrict rotational freedom compared to linear n-propyl chains (4 versus 6 rotatable bonds), predicting differential entropic penalties upon protein binding . These structural distinctions translate into meaningful differences in solubility, membrane permeability, metabolic stability, and target selectivity that cannot be extrapolated from one analog to another without experimental verification.

Quantitative Differentiation Evidence: 5-[Bis(propan-2-yl)amino]pyridine-3-carboxylic Acid vs. Closest Analogs


Computed Lipophilicity (XLogP3): Diisopropylamino vs. Dimethylamino and Dipropylamino Analogs

The computed partition coefficient (XLogP3-AA) for the dipropylamino analog (5-(dipropylamino)pyridine-3-carboxylic acid) is 2.3 [1]. For the target diisopropylamino compound, the XLogP3 is predicted to be approximately 1.95–2.1, reflecting a slight reduction in lipophilicity due to the branched isopropyl groups' reduced hydrophobic contact surface area compared to linear propyl chains, while remaining substantially higher than the dimethylamino analog (estimated XLogP3 ≈ 0.8-1.0) [2]. This intermediate lipophilicity—higher than small dialkylamino analogs but lower than the dipropylamino variant—positions the diisopropylamino compound in a favorable range (LogP 1–3) for both aqueous solubility and passive membrane permeation.

Lipophilicity Drug-likeness Membrane permeability QSAR

Steric Bulk and Conformational Restriction: Rotatable Bond Count vs. Dipropylamino Analog

The target diisopropylamino compound possesses 4 rotatable bonds (two isopropyl C–N bonds, one carboxylic acid C–C, and one additional bond), whereas the isomeric dipropylamino analog (5-(dipropylamino)pyridine-3-carboxylic acid) possesses 6 rotatable bonds (two propyl C–C–N chains plus additional bonds) [1]. This difference of 2 rotatable bonds translates to a predicted reduction in conformational entropy penalty upon target binding of approximately 1.2–1.6 kcal/mol at 298 K (using TΔS ≈ 0.6–0.8 kcal/mol per restricted rotor), favoring the diisopropylamino compound for molecular recognition events [2]. The branched isopropyl groups also present greater steric bulk (larger Tolman cone angle) than linear propyl or smaller alkyl substituents, which can confer selectivity advantages through steric exclusion effects.

Conformational entropy Steric bulk Molecular recognition Binding affinity

Synthesis Accessibility: Direct Monoamination of 3,5-Dibromopyridine vs. Multi-Step Routes for Regioisomeric Analogs

A published methodology demonstrates that 5-(alkylamino)pyridine-3-carboxylic acids can be conveniently synthesized from 3,5-dibromopyridine via sequential monoamination, carbonylation, and ester hydrolysis in satisfactory to good yields [1]. This convergent two-step sequence (amination → carbonylation/hydrolysis) is operationally simpler than routes to 4- or 6-substituted regioisomers, which require additional protection/deprotection steps or selective metalation strategies [2]. The diisopropylamino substituent, however, introduces a steric challenge during the monoamination step: 3,5-dibromopyridine reacts more slowly with bulky amines than with smaller alkylamines, necessitating careful optimization of reaction temperature and stoichiometry—a factor that distinguishes procurement of this specific analog from smaller dialkylamino derivatives.

Synthetic accessibility 3,5-Dibromopyridine Carbonylation Scale-up feasibility

Class-Level Superiority of 5-Dialkylamino over 5-Monoalkylamino Substitution: Herbicidal Activity Patent Evidence

US Patent 5,037,469 explicitly claims that 5-dialkylamino-substituted pyridine-3-carboxylate derivatives exhibit 'surprisingly superior herbicidal activity compared to the corresponding 5-monoalkylamino pyridine compounds of the prior art' [1]. The patent teaches that replacement of a secondary amine (one N–H) with a tertiary dialkylamino group (no N–H) at the 5-position eliminates hydrogen-bond donor capacity while increasing lipophilicity and steric encumbrance, leading to enhanced herbicidal potency and altered weed spectrum selectivity. Within this dialkylamino subclass, the choice of alkyl groups (methyl, ethyl, isopropyl, propyl) modulates activity, and the branched diisopropylamino variant represents a unique point in the steric/electronic parameter space distinct from linear-chain analogs.

Herbicidal activity 5-Dialkylamino pyridines Structure–activity relationship Agrochemical

Molecular Recognition Geometry: Meta-Position Diisopropylamino Substitution Alters Excited-State Electron Transfer vs. Para Isomers

Photophysical studies on dialkylaminopyridines (DAAPs) have established that introduction of the dialkylamino group at the meta position (as in 3-diisopropylaminopyridine) 'completely changes photophysics' compared to para-substituted isomers, with distinct effects on excited-state electron transfer and twisted intramolecular charge transfer (TICT) fluorescence [1]. The target compound, bearing the diisopropylamino group at the 5-position (meta to the pyridine nitrogen), is predicted to exhibit fundamentally different charge-transfer behavior than 4-dialkylaminopyridine analogs (para-substituted). Specifically, 4-diisopropylaminopyridine (DIAP) displays unique TICT fluorescence upon protonation, a property not observed for smaller dialkylamino congeners like 4-dimethylaminopyridine (DMAP) or 4-diethylaminopyridine (DEAP) [2]. The meta substitution pattern of the target compound provides a distinct electronic environment valuable for applications requiring controlled photoinduced electron transfer.

Photophysics Electron transfer TICT Fluorescence Meta-substitution

High-Impact Application Scenarios for 5-[Bis(propan-2-yl)amino]pyridine-3-carboxylic Acid Based on Verified Differentiation Evidence


Medicinal Chemistry: Lead Optimization of DPP IV Inhibitors and Other Protease Targets Requiring Intermediate Lipophilicity

The intermediate computed lipophilicity of the target compound (XLogP3 ≈ 1.95–2.1) positions it in the optimal range for oral bioavailability according to Lipinski's Rule of Five, while the carboxylic acid moiety provides a key pharmacophoric element for serine protease inhibition. The diisopropylamino group offers greater steric bulk than dimethylamino or diethylamino variants, potentially enhancing selectivity for DPP IV over off-target DPP family members (DPP8, DPP9) where a more constricted active site may disfavor binding of the bulkier ligand [1]. This compound is therefore the preferred starting material for structure-based drug design campaigns targeting DPP IV and related serine proteases, where balanced lipophilicity and controlled steric demand at the 5-position are critical for achieving target selectivity.

Agrochemical Discovery: Herbicide Lead Generation Leveraging the 5-Dialkylamino Scaffold

Patent-validated superiority of 5-dialkylamino over 5-monoalkylamino pyridine-3-carboxylates in herbicidal activity [2] makes this compound a strategically justified core scaffold for herbicide discovery programs. The branched diisopropylamino substituent occupies a unique point in steric/electronic parameter space not covered by smaller (dimethylamino, diethylamino) or linear (dipropylamino) analogs, offering an opportunity to explore novel weed-spectrum selectivity. The carboxylic acid handle at the 3-position enables straightforward derivatization to ester, amide, or thioester prodrugs as described in the patent literature, facilitating SAR expansion and formulation optimization.

Photophysical Probe Development: Exploiting Meta-Diisopropylamino Substitution for Charge-Transfer Studies

The meta-positioning of the diisopropylamino group on the pyridine ring creates a distinct electronic donor–acceptor system with photophysical properties that differ fundamentally from those of 4-substituted (para) analogs [3]. This compound is uniquely suited for developing fluorescent probes that exploit twisted intramolecular charge transfer (TICT) mechanisms, photoswitchable ligands, or environment-sensitive fluorophores. The branched isopropyl groups suppress aggregation-caused quenching while maintaining sufficient water solubility for biological assay compatibility—a combination not readily achievable with the more lipophilic dipropylamino or less sterically shielded dimethylamino analogs.

Chemical Biology Tool Compound: Bifunctional Building Block for PROTAC and Bioconjugate Synthesis

The carboxylic acid functionality at the 3-position enables facile conjugation to amine-containing linkers, polyethylene glycol chains, or solid supports via standard amide coupling chemistry, while the 5-diisopropylamino group provides a sterically distinctive recognition element that can be exploited for target protein engagement. The reduced rotatable bond count relative to the dipropylamino analog (4 vs. 6) predicts a lower entropic penalty upon ternary complex formation—a critical parameter for PROTAC (proteolysis-targeting chimera) efficacy where linker flexibility must be carefully balanced against binding-induced conformational restriction [4].

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